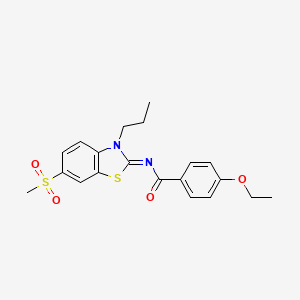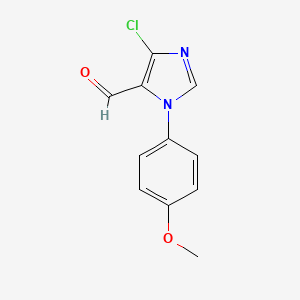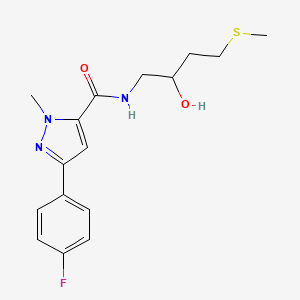![molecular formula C10H11N3S2 B2389596 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine CAS No. 72836-09-0](/img/structure/B2389596.png)
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine is a chemical compound with the CAS Number 72836-09-0 . It has a molecular weight of 238.36 . This compound is used in various scientific research applications, including drug discovery, material synthesis, and biological studies.
The country of origin is CN . Unfortunately, other specific physical and chemical properties were not found in the search results.
Scientific Research Applications
Antitumor Activity
Research has shown that 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine exhibits antitumor properties . It may interfere with cancer cell growth, making it a potential candidate for developing novel anticancer drugs.
Antibacterial Properties
The compound has demonstrated antibacterial activity against various pathogens . Investigating its mechanism of action and optimizing its efficacy could lead to new antibiotics.
Antifungal Potential
Studies indicate that 5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine possesses antifungal properties . Researchers are exploring its effectiveness against fungal infections.
Antiparasitic Applications
This compound has also shown promise as an antiparasitic agent . Investigating its impact on specific parasites could lead to therapeutic breakthroughs.
Carbonic Anhydrase Inhibition
Carbonic anhydrase inhibitors are crucial for treating conditions like glaucoma. Some 2-amino-1,3,4-thiadiazoles, including our compound, exhibit inhibitory activity against carbonic anhydrase .
Alpha-Glycosidase Inhibition for Diabetes Treatment
Alpha-glycosidase inhibitors play a role in managing diabetes mellitus type 2. Certain 2-amino-1,3,4-thiadiazoles have demonstrated inhibitory activity against alpha-glycosidase .
Safety And Hazards
properties
IUPAC Name |
5-(2-phenylethylsulfanyl)-1,3,4-thiadiazol-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3S2/c11-9-12-13-10(15-9)14-7-6-8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJDSLXXTERCPKY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCSC2=NN=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Phenylethyl)thio]-1,3,4-thiadiazol-2-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 3-[(5-chloro-2,4-dimethoxyphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2389515.png)
![3-[(3-chlorophenyl)sulfonyl]-N-(4-fluorobenzyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2389517.png)
![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-4-fluorobenzenesulfonamide](/img/structure/B2389518.png)
![4-(2-fluorophenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2389521.png)
![N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)acetamide](/img/structure/B2389524.png)
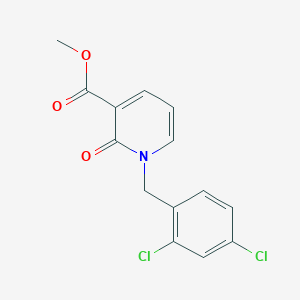
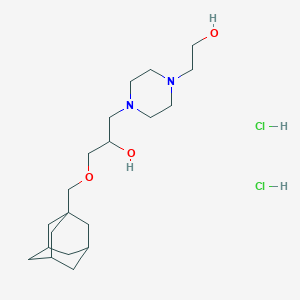
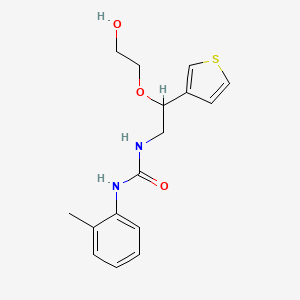
![11-Methyl-5-{[2-oxo-2-(pyrrolidin-1-yl)ethyl]sulfanyl}-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-3-one](/img/structure/B2389530.png)
